
2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with appropriate substituted benzaldehydes under acidic conditions. Another method includes the use of metal-catalyzed reactions, such as ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes . These reactions typically proceed efficiently in water under nitrogen atmosphere, leading to high yields of the desired product .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves environmentally friendly routes. For example, the synthesis of benzimidazo[2,1-a]isoquinoline using 2-ethynylbenzaldehyde and substituted alkynylbenzaldehyde as raw materials in ethanol has been proposed . This method provides a sustainable and efficient approach to producing isoquinoline derivatives on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of isoquinoline derivatives include organolithiums, organomagnesiums, and various electrophiles . For example, the deprotonative metalation of haloquinolines using lithium diisopropylamide in THF at low temperatures is a well-known method .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of isoquinoline with alkyl propiolates and thiazolidin-2,4-dione yields functionalized 1,2-dihydroisoquinolines .
Wissenschaftliche Forschungsanwendungen
2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, isoquinoline derivatives exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory effects . These compounds are also employed in the development of novel bioactive molecules and potential anticancer drugs .
Wirkmechanismus
The mechanism of action of 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For example, some isoquinoline derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2), which are key modulators of the inflammatory response . Additionally, these compounds may interact with various receptors and enzymes, leading to their diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline include pyrazolo[5,1-a]isoquinolines and benzimidazo[2,1-a]isoquinoline . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its unique combination of the triazolo and isoquinoline moieties, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent. The presence of the m-ethoxyphenyl group further contributes to its unique chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
75318-59-1 |
|---|---|
Molekularformel |
C18H15N3O |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-(3-ethoxyphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C18H15N3O/c1-2-22-15-8-5-7-14(12-15)17-19-18-16-9-4-3-6-13(16)10-11-21(18)20-17/h3-12H,2H2,1H3 |
InChI-Schlüssel |
LODYXRXOIKNBHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C2=NN3C=CC4=CC=CC=C4C3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


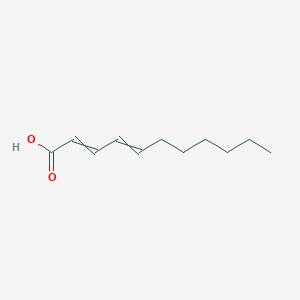
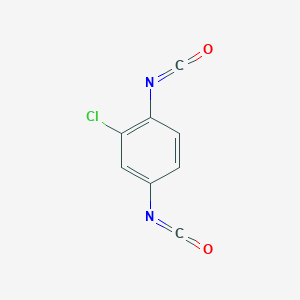
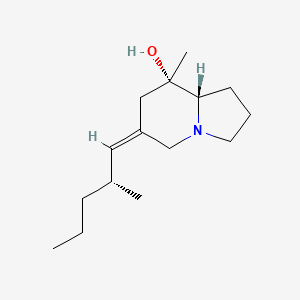
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)
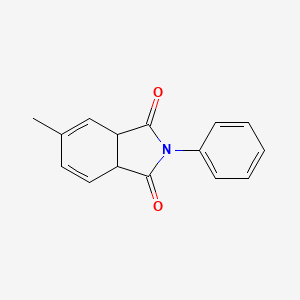
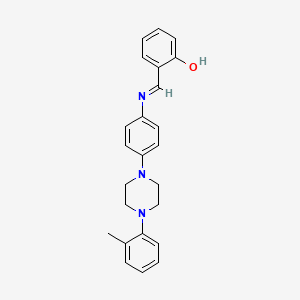
![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
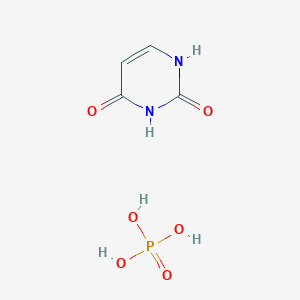
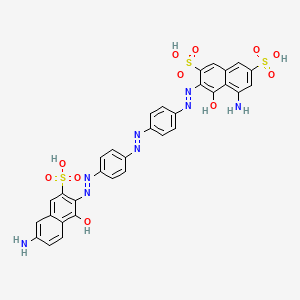
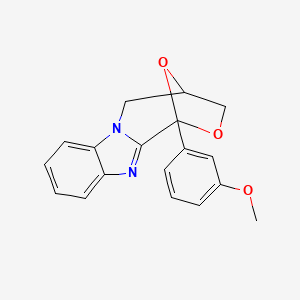
![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
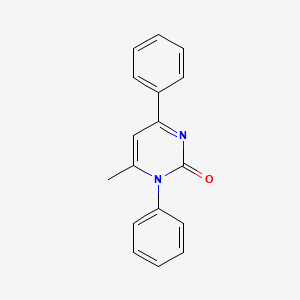
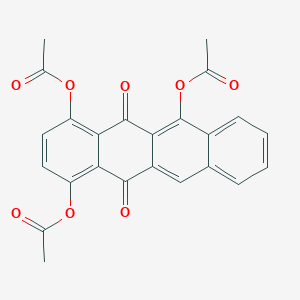
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
